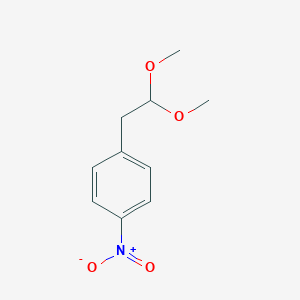
1-(4-Methoxyphenyl)-4-phenylazetidin-2-one
Vue d'ensemble
Description
Nitrovin, connu chimiquement sous le nom de [(3-[5-nitro-2-furanyl]-1-[2-(5-nitro-2-furyl)vinyl]allylidene)amino]guanidine, est un membre de la famille des composés nitrofuranes. Nitrovin a été largement utilisé dans le passé comme promoteur de croissance dans les aliments pour animaux en raison de ses propriétés bactériostatiques et bactéricides. son utilisation a été restreinte dans de nombreux pays en raison de préoccupations concernant ses effets mutagènes et cancérigènes potentiels .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Nitrovin est synthétisé par une série de réactions chimiques impliquant la condensation de la 5-nitro-2-furfuraldéhyde avec la guanidine. La réaction implique généralement l'utilisation de solvants tels que le diméthylformamide, l'acétonitrile et le méthanol. Les conditions réactionnelles comprennent le maintien d'une température et d'un pH spécifiques pour assurer la formation du produit souhaité .
Méthodes de production industrielle
Dans les environnements industriels, la production de nitrovin implique des réacteurs chimiques à grande échelle où les réactifs sont mélangés et chauffés dans des conditions contrôlées. Le produit est ensuite purifié en utilisant des techniques telles que la chromatographie liquide pour éliminer toutes les impuretés et garantir le niveau de pureté souhaité .
Analyse Des Réactions Chimiques
Types de réactions
Nitrovin subit diverses réactions chimiques, notamment :
Oxydation : Nitrovin peut être oxydé pour former des dérivés nitroso.
Réduction : Il peut être réduit pour former des dérivés amine.
Substitution : Nitrovin peut subir des réactions de substitution où le groupe nitro est remplacé par d'autres groupes fonctionnels
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents réducteurs tels que le borohydrure de sodium pour les réactions de réduction et des agents oxydants tels que le permanganate de potassium pour les réactions d'oxydation. Les réactions sont généralement effectuées dans des conditions de température et de pH contrôlées pour garantir la formation du produit souhaité .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés nitroso, des dérivés amine et des composés nitrovin substitués. Ces produits ont des activités biologiques variables et peuvent être utilisés dans différentes applications .
Applications de la recherche scientifique
Nitrovin a été largement étudié pour ses applications dans divers domaines :
Mécanisme d'action
Le mécanisme d'action exact de nitrovin n'est pas entièrement compris. On pense qu'il exerce ses effets en inhibant les enzymes bactériennes impliquées dans la dégradation du glucose et du pyruvate. Cette inhibition affecte divers processus cellulaires, conduisant à la mort de la bactérie . L'action de nitrovin est considérée comme impliquant plusieurs cibles moléculaires, ce qui le rend moins sujet au développement de résistance par rapport à d'autres antibiotiques .
Applications De Recherche Scientifique
Nitrovin has been extensively studied for its applications in various fields:
Mécanisme D'action
The exact mechanism of action of nitrovin is not fully understood. it is believed to exert its effects by inhibiting bacterial enzymes involved in the degradation of glucose and pyruvate. This inhibition affects various cellular processes, leading to the death of the bacteria . Nitrovin’s action is believed to involve multiple molecular targets, making it less prone to resistance development compared to other antibiotics .
Comparaison Avec Des Composés Similaires
Nitrovin fait partie de la famille des nitrofuranes, qui comprend des composés tels que la nitrofurantoïne, la furazolidone, la furaltadone et la nitrofurazone . Comparé à ces composés, nitrovin possède des caractéristiques structurelles uniques qui contribuent à ses activités biologiques spécifiques. Par exemple, la présence de deux cycles nitrofurane dans la structure de nitrovin le distingue des autres composés nitrofuranes .
Liste des composés similaires
- Nitrofurantoïne
- Furazolidone
- Furaltadone
- Nitrofurazone
La structure unique de nitrovin et son activité antibactérienne à large spectre en font un composé précieux pour la recherche scientifique, malgré les restrictions concernant son utilisation en raison de problèmes de sécurité.
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-4-phenylazetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-14-9-7-13(8-10-14)17-15(11-16(17)18)12-5-3-2-4-6-12/h2-10,15H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVMYLUYRYWTSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(CC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325837 | |
| Record name | 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19340-68-2 | |
| Record name | NSC519846 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methoxyphenyl)-4-phenylazetidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-METHOXYPHENYL)-4-PHENYL-2-AZETIDINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,4-Dioxaspiro[4.6]undecane](/img/structure/B92739.png)
![3-Amino-6-methyl-thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B92742.png)









